molecular formula C20H16O6S2 B14431331 4-[Bis(phenylsulfonyl)methyl]benzoic acid CAS No. 81269-08-1

4-[Bis(phenylsulfonyl)methyl]benzoic acid

Cat. No.: B14431331
CAS No.: 81269-08-1
M. Wt: 416.5 g/mol
InChI Key: UFPUTNQOGDHLEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[Bis(phenylsulfonyl)methyl]benzoic acid is an organic compound that features a benzoic acid moiety substituted with a bis(phenylsulfonyl)methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[Bis(phenylsulfonyl)methyl]benzoic acid typically involves the reaction of 4-methylbenzoic acid with phenylsulfonyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate sulfonyl chloride, which then reacts with another equivalent of phenylsulfonyl chloride to form the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-[Bis(phenylsulfonyl)methyl]benzoic acid undergoes various types of chemical reactions, including:

    Oxidation: The benzylic position can be oxidized to form carboxylic acids.

    Reduction: The sulfonyl groups can be reduced to thiols or sulfides.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Electrophiles such as bromine (Br₂) or nitric acid (HNO₃) in the presence of a catalyst.

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of thiols or sulfides.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

4-[Bis(phenylsulfonyl)methyl]benzoic acid has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[Bis(phenylsulfonyl)methyl]benzoic acid involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl groups can form strong interactions with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. Additionally, the aromatic ring can participate in π-π interactions with other aromatic systems, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-Methylbenzoic acid: A simpler analog with a methyl group instead of the bis(phenylsulfonyl)methyl group.

    4-Benzyloxybenzoic acid: Contains a benzyloxy group instead of the bis(phenylsulfonyl)methyl group.

    4-Methylsulfonylbenzoic acid: Features a single sulfonyl group instead of the bis(phenylsulfonyl)methyl group.

Uniqueness

4-[Bis(phenylsulfonyl)methyl]benzoic acid is unique due to the presence of two phenylsulfonyl groups, which impart distinct chemical and physical properties. These groups enhance the compound’s reactivity and potential for forming strong interactions with various molecular targets, making it valuable for diverse applications in research and industry.

Properties

CAS No.

81269-08-1

Molecular Formula

C20H16O6S2

Molecular Weight

416.5 g/mol

IUPAC Name

4-[bis(benzenesulfonyl)methyl]benzoic acid

InChI

InChI=1S/C20H16O6S2/c21-19(22)15-11-13-16(14-12-15)20(27(23,24)17-7-3-1-4-8-17)28(25,26)18-9-5-2-6-10-18/h1-14,20H,(H,21,22)

InChI Key

UFPUTNQOGDHLEU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C(C2=CC=C(C=C2)C(=O)O)S(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.